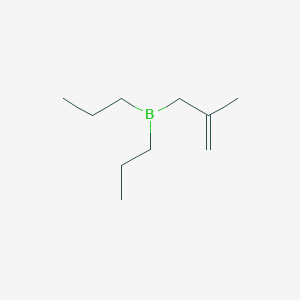
Borane, (2-methyl-2-propenyl)dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borane, (2-methyl-2-propenyl)dipropyl- is an organoboron compound that features a boron atom bonded to a 2-methyl-2-propenyl group and two propyl groups. This compound is part of a broader class of boranes, which are known for their diverse applications in organic synthesis, particularly in hydroboration reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Borane, (2-methyl-2-propenyl)dipropyl- typically involves the reaction of borane (BH3) with 2-methyl-2-propenyl and propyl groups under controlled conditions. One common method is the hydroboration of 2-methyl-2-propenyl with borane-tetrahydrofuran complex (BH3-THF), followed by the addition of propyl groups. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of Borane, (2-methyl-2-propenyl)dipropyl- often involves large-scale hydroboration processes using borane-dimethyl sulfide complex (BH3-DMS) due to its stability and ease of handling. The reaction conditions are optimized to maximize yield and purity, often involving the use of inert atmospheres and precise temperature control.
化学反応の分析
Types of Reactions
Borane, (2-methyl-2-propenyl)dipropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The boron atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: The compound itself can be used as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organolithium compounds are often used.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Alcohols or amines, depending on the substrate.
Substitution: Various organoboron compounds with different functional groups.
科学的研究の応用
Borane, (2-methyl-2-propenyl)dipropyl- has several applications in scientific research:
Chemistry: Used in hydroboration reactions to synthesize complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of Borane, (2-methyl-2-propenyl)dipropyl- involves the formation of a transient boron-hydrogen complex that can interact with various substrates. The boron atom acts as an electrophile, facilitating the addition of hydrogen to alkenes or alkynes. This process is often catalyzed by transition metals such as palladium or platinum, which enhance the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
- Borane-tetrahydrofuran complex (BH3-THF)
- Borane-dimethyl sulfide complex (BH3-DMS)
- Diborane (B2H6)
- Decaborane (B10H14)
Uniqueness
Borane, (2-methyl-2-propenyl)dipropyl- is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in hydroboration reactions. Unlike simpler boranes, its 2-methyl-2-propenyl group provides steric hindrance that can influence the outcome of reactions, making it a valuable reagent in organic synthesis.
特性
CAS番号 |
67570-19-8 |
|---|---|
分子式 |
C10H21B |
分子量 |
152.09 g/mol |
IUPAC名 |
2-methylprop-2-enyl(dipropyl)borane |
InChI |
InChI=1S/C10H21B/c1-5-7-11(8-6-2)9-10(3)4/h3,5-9H2,1-2,4H3 |
InChIキー |
WUFYDXXSDUOIFR-UHFFFAOYSA-N |
正規SMILES |
B(CCC)(CCC)CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


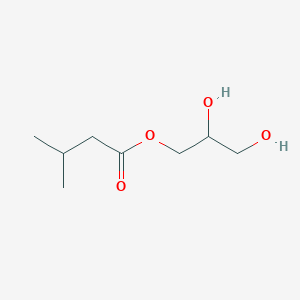
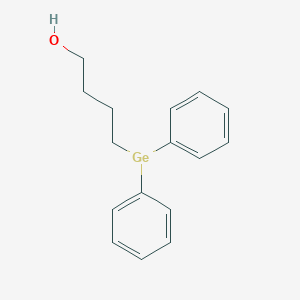
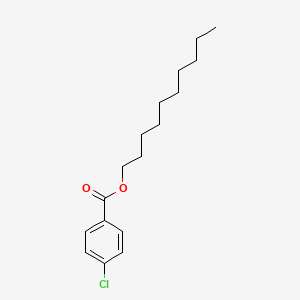
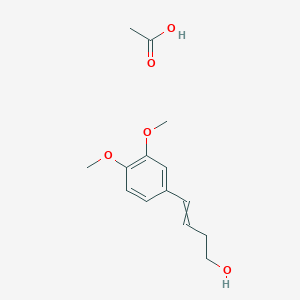
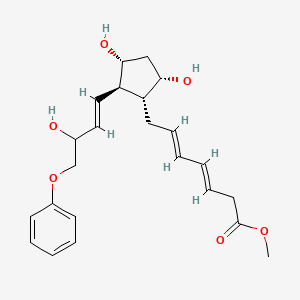
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)
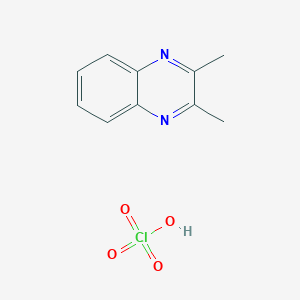


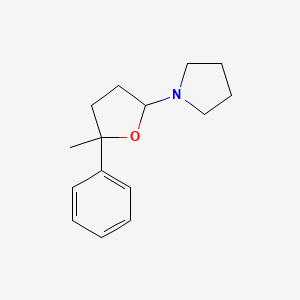
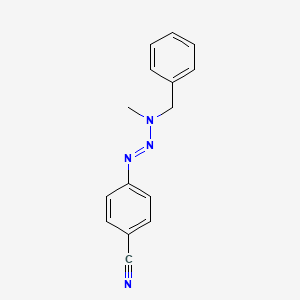

![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
